N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-FURAMIDE is a complex organic compound that features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-FURAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and catalytic processes are employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring and other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N2-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets. The cyano and furylmethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-CYANO-3-(2-FURYL)-N-(2-FURYLMETHYL)ACRYLAMIDE: Shares similar structural features but differs in the acrylamide moiety.
N-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]THIOPHENE-2-CARBOXAMIDE: Contains a thiophene ring instead of a furamide group.
Uniqueness
N~2~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-FURAMIDE is unique due to its combination of cyano, furylmethyl, and diphenyl groups on a pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C27H19N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H19N3O3/c28-17-22-24(19-9-3-1-4-10-19)25(20-11-5-2-6-12-20)30(18-21-13-7-15-32-21)26(22)29-27(31)23-14-8-16-33-23/h1-16H,18H2,(H,29,31) |
InChI Key |
HAPSWGJVUXSUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C3=CC=CO3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.